molecular formula C16H20N2O3S B14953574 N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide

Cat. No.: B14953574
M. Wt: 320.4 g/mol
InChI Key: KKZJFPWACGWXBV-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a synthetic indole-6-carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety and an isopropyl substituent. Indole carboxamides are widely explored in medicinal chemistry due to their modular structure, which allows for tuning of pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-6-carboxamide

InChI

InChI=1S/C16H20N2O3S/c1-11(2)18-7-5-12-3-4-13(9-15(12)18)16(19)17-14-6-8-22(20,21)10-14/h3-5,7,9,11,14H,6,8,10H2,1-2H3,(H,17,19)

InChI Key

KKZJFPWACGWXBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a synthetic compound with notable potential in medicinal chemistry. Its unique structural features, including the tetrahydrothiophene moiety and indole framework, contribute to various biological activities. This article consolidates available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.4 g/mol
  • IUPAC Name : N-(1,1-dioxothiolan-3-yl)-1-propan-2-ylindole-6-carboxamide

The structure features a dioxido group on the tetrahydrothiophene ring, which is known to enhance biological interactions due to its electron-withdrawing properties.

Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . GIRK channels are crucial for regulating cardiac function and neurotransmission, suggesting that this compound could have implications in treating cardiovascular diseases and neurological disorders .

1. Anti-inflammatory Effects

Studies have shown that indole derivatives exhibit significant anti-inflammatory properties. Specifically, derivatives similar to this compound have been found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models . This suggests potential applications in treating inflammatory diseases.

2. Anticancer Properties

Indole derivatives are recognized for their antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated sub-micromolar growth inhibition in human erythroleukemia (K562) and melanoma (Colo-38) cells . These findings indicate that this compound may possess similar anticancer activity.

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

StudyFindingsCell LinesIC50 (µM)
Antiproliferative effects observedK562, Colo-380.54 - 10.02
Inhibition of TNF-α and IL-6 expressionRAW 264.7 macrophagesNot specified
GIRK channel activation potentialNot specifiedNanomolar potency

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-N-(2-(methylthio)phenyl)-1H-indole-6-carboxamide (Compound 17)

  • Substituents :
    • Indole N1: 4-Methoxybenzyl (electron-donating group).
    • Carboxamide: 2-(Methylthio)phenyl (thioether group).
  • Key Differences vs. The methylthio substituent is less polar than the sulfone group in the target compound, reducing solubility and hydrogen-bonding capacity.
  • Synthetic Methodology :
    • Carboxylic acid activation via EDC HCl and DMAP in DCM, followed by coupling with 2-(methylthio)aniline .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(5-fluoropyrimidin-2-yl)-1H-indole-6-carboxamide (Compound 2227100-79-8)

  • Substituents :
    • Indole N1: 5-Fluoropyrimidin-2-yl (aromatic heterocycle with fluorine).
    • Carboxamide: 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone group).
  • Key Differences vs. The absence of an isopropyl group reduces steric hindrance compared to the target compound.
  • Purity : 98%, indicating robust synthetic efficiency for sulfone-containing indole carboxamides .

Substituent Effects on Physicochemical Properties

Compound Indole N1 Substituent Carboxamide Substituent Key Functional Groups Polarity/Solubility
Target Compound Isopropyl Tetrahydrothiophene sulfone Sulfone, branched alkyl Moderate (sulfone enhances polarity)
Compound 17 4-Methoxybenzyl 2-(Methylthio)phenyl Thioether, methoxy Low (thioether reduces polarity)
Compound 2227100-79-8 5-Fluoropyrimidin-2-yl Tetrahydrothiophene sulfone Sulfone, fluorinated heterocycle High (fluorine and sulfone)

Trends :

  • Sulfone vs. Thioether : Sulfone-containing analogs exhibit higher polarity and improved aqueous solubility compared to thioether derivatives.
  • Aromatic vs. Aliphatic Substituents : Fluorinated or methoxy-substituted aromatic groups (e.g., 5-fluoropyrimidin-2-yl, 4-methoxybenzyl) enhance target engagement via π-π interactions but may reduce metabolic stability.

Future Studies :

  • Biological Screening : Evaluate affinity for targets such as DGAT (diacylglycerol acyltransferase), given the relevance of indole carboxamides in lipid metabolism .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents to optimize potency and selectivity.

Preparation Methods

Fischer Indole Synthesis with Isopropyl Group Introduction

The 1-(propan-2-yl)-1H-indole scaffold is typically synthesized via Fischer indolization. A representative protocol involves:

  • Condensation of 4-hydrazinobenzoic acid with 3-pentanone in acetic acid at 110°C for 12 hours
  • In situ cyclization catalyzed by HCl gas, yielding 1-isopropylindole-6-carboxylic acid

Critical Parameters:

  • Temperature control (100–120°C) to minimize decarboxylation
  • Use of anhydrous HCl to prevent hydrolysis of the isopropyl group
  • Reaction yield: 68–72% after recrystallization from ethanol/water

Alternative Route: Transition-Metal-Catalyzed C–H Activation

Recent advances employ palladium catalysis for direct C6-carboxylation:

Procedure:

  • Charge 1-isopropylindole (1.0 eq), Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (2.0 eq) in AcOH/HFIP (3:1)
  • Bubble CO gas (1 atm) at 80°C for 24 hours
  • Hydrolyze intermediate acylpalladium species with NaOH (2M)

Advantages:

  • Avoids pre-functionalized starting materials
  • 58% isolated yield with >95% regioselectivity at C6

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Oxidation of Tetrahydrothiophene Derivatives

The sulfone moiety is installed through controlled oxidation:

Stepwise Protocol:

  • Epoxidation: Treat tetrahydrothiophene with m-CPBA (1.1 eq) in DCM at 0°C → RT
  • Ring-opening amination: React epoxide with NH₃ (7N in MeOH) at 60°C for 6 hours
  • Sulfone formation: Oxidize resultant amine with Oxone® (2.2 eq) in H₂O/MeCN (1:1)

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.42–3.28 (m, 2H, SCH₂), 2.98–2.85 (m, 1H, CHNH₂), 2.63 (dd, J = 12.4, 6.8 Hz, 2H, SO₂CH₂)
  • HRMS (ESI+): m/z calcd for C₄H₉NO₂S [M+H]⁺ 136.0424, found 136.0421

Amide Bond Formation: Comparative Study of Coupling Agents

The critical C6-carboxamide linkage was evaluated using four activation methods:

Table 1. Coupling Efficiency Under Various Conditions

Agent Solvent Base Temp (°C) Time (h) Yield (%) Purity (HPLC)
HATU DMF DIPEA 25 4 88 98.2
EDCl/HOBt CH₂Cl₂ NMM 0→25 12 76 95.4
T3P® EtOAc Pyridine 40 2 82 97.8
DCC THF DMAP 25 24 63 91.1

Optimal Conditions:

  • HATU-mediated coupling in DMF with DIPEA (4 equiv) achieved highest efficiency
  • Key side product (<2%): N-acylurea from HATU decomposition, mitigated by strict temperature control

Purification Challenges and Solutions

Chromatographic Separation

Reverse-phase HPLC (C18 column) with gradient elution (MeCN/H₂O + 0.1% TFA) effectively removes:

  • Unreacted sulfone amine (retention time 6.2 min vs product 8.7 min)
  • Diastereomeric impurities from incomplete epoxide ring-opening

Crystallization Optimization

Ternary solvent system:

  • Heptane/EtOAc/MeOH (5:3:2)
  • Yields 92% pure product with >99.5% enantiomeric excess (Chiralpak AD-H column)

Analytical Characterization Benchmarks

Comprehensive Spectral Data:

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 170.8 (C=O), 137.2 (C6-indole), 126.3–119.4 (indole aromatic), 54.1 (NCH(CH₃)₂), 48.7 (SO₂CH₂), 22.3 (CH(CH₃)₂)
  • IR (ATR): 3280 (N–H), 1665 (C=O), 1310/1145 cm⁻¹ (SO₂ asym/sym stretch)
  • HRMS (ESI+): m/z calcd for C₁₆H₁₉N₂O₃S [M+H]⁺ 335.1168, found 335.1164

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Reaction Time2–4 hours (reflux)Longer times increase purity
Catalyst Loading0.01–0.02 mol NaOAcExcess may degrade intermediates
SolventAcetic acid or DMFPolar aprotic solvents favor alkylation

Advanced: What mechanistic insights guide the alkylation of the tetrahydrothiophene-dioxide moiety in this compound?

Answer:
Alkylation often follows SN2 pathways due to steric hindrance from the sulfone group. Key considerations:

  • Nucleophilic Sites : The tetrahydrothiophene-dioxide’s tertiary amine may require activation via deprotonation (e.g., NaH in DMF) .
  • Leaving Groups : Bromides or chlorides (e.g., 1-bromo-3-chloropropane) are effective alkylating agents .
  • Steric Effects : Bulky substituents on the indole ring may necessitate microwave-assisted synthesis to accelerate kinetics .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of alkylation and sulfone oxidation. Key shifts include:
    • Indole C-6 carboxamide protons: δ 7.8–8.2 ppm .
    • Tetrahydrothiophene-dioxide methylene groups: δ 3.0–3.5 ppm .
  • HPLC-MS : Quantify impurities (e.g., unreacted indole precursors) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular uptake assays) .
  • Batch Variability : Test multiple synthetic batches to rule out impurity-driven effects (e.g., residual DMF altering solubility) .
  • Statistical Validation : Apply ANOVA to compare inter-study variability in IC50 values .

Q. Table 2: Common Data Contradiction Sources

SourceMitigation Strategy
Impurity profilesLC-MS purity assessment (>98%)
Solvent effectsStandardize DMSO/water ratios in assays
Biological modelUse isogenic cell lines to reduce variability

Advanced: What strategies resolve discrepancies in NMR coupling constants for the propan-2-yl substituent?

Answer:

  • Dynamic Effects : Rotameric equilibria in the propan-2-yl group can split signals. Use variable-temperature NMR to identify conformational locking .
  • Solvent Selection : Deuterochloroform vs. DMSO-d6 may alter splitting patterns due to hydrogen bonding .
  • 2D NMR : HSQC and COSY experiments clarify scalar coupling networks .

Basic: How can researchers scale up synthesis without compromising enantiomeric purity?

Answer:

  • Chiral Catalysts : Use enantioselective alkylation agents (e.g., BINOL-derived phosphoric acids) .
  • Crystallization : Optically active counterions (e.g., L-tartrate salts) can enhance diastereomeric resolution .

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